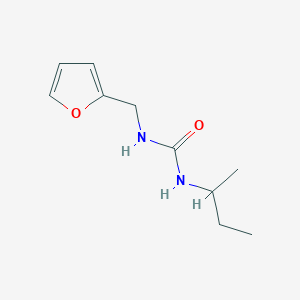![molecular formula C17H13NO3S B4576468 2-methyl-N-[4-(2-thienylcarbonyl)phenyl]-3-furamide](/img/structure/B4576468.png)
2-methyl-N-[4-(2-thienylcarbonyl)phenyl]-3-furamide
Descripción general
Descripción
2-methyl-N-[4-(2-thienylcarbonyl)phenyl]-3-furamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.
Aplicaciones Científicas De Investigación
Sulfonamides and their Applications
Sulfonamides, which share a similar sulfonamide functional group, have been extensively researched for their diverse applications in medicine and industry. The primary sulfonamide moiety is present in many clinically used drugs and has been explored for various therapeutic purposes. The versatility of sulfonamides has led to the investigation of novel drugs with antitumor activity and as selective antiglaucoma drugs. This indicates a continuing interest in exploring sulfonamide-based compounds for new therapeutic applications, suggesting potential research directions for compounds like "2-methyl-N-[4-(2-thienylcarbonyl)phenyl]-3-furamide" in similar domains (Carta, Scozzafava, & Supuran, 2012).
Chemical Degradation of Polymers
Research into the chemical degradation of polymers, including polyurethanes, polycarbonates, and polyamides, has highlighted the use of various chemical agents for breaking down polymer wastes. This area of study is crucial for environmental sustainability and recycling efforts. Compounds with specific functionalities can act as effective agents in the degradation process, offering insights into potential industrial applications for similar compounds (Mitova, Grancharov, Molero, Borreguero, Troev, & Rodríguez, 2013).
Furan Derivatives and Biomass Conversion
The conversion of plant biomass into furan derivatives represents a significant area of research with implications for sustainable chemistry and material science. Furan derivatives, obtained from renewable sources, serve as precursors for a new generation of polymers, functional materials, and fuels. This research underscores the importance of developing versatile chemical compounds derived from biomass, suggesting potential research applications for "this compound" in the development of sustainable materials and energy sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Propiedades
IUPAC Name |
2-methyl-N-[4-(thiophene-2-carbonyl)phenyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c1-11-14(8-9-21-11)17(20)18-13-6-4-12(5-7-13)16(19)15-3-2-10-22-15/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPIJLZQVWOOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4576393.png)
![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4576401.png)

![5-bromo-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4576413.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4576421.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4576432.png)

![3-ethyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4576441.png)
![3-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4576442.png)
![ethyl 2-{cyclopropyl[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B4576446.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B4576452.png)
![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4576462.png)
![1-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-2,5-pyrrolidinedione](/img/structure/B4576475.png)

